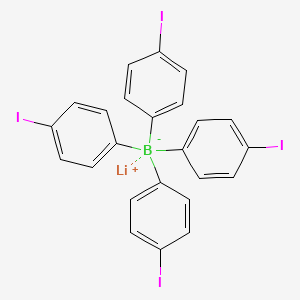

Lithium tetrakis(4-iodophenyl)borate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El tetrakis(4-yodofenil)borato de litio es un compuesto químico que presenta un átomo de boro unido a cuatro grupos 4-yodofenilo, con litio como contraión. Este compuesto es notable por su estructura y propiedades únicas, lo que lo convierte en un objeto de interés en diversos campos de investigación científica y aplicaciones industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del tetrakis(4-yodofenil)borato de litio generalmente implica la reacción de 4-yodofenillitio con tricloruro de boro (BCl3) en éter dietílico (Et2O). La reacción procede de la siguiente manera:

Preparación de 4-yodofenillitio: Esto se logra haciendo reaccionar 4-yodobromobenceno con n-butillitio (n-BuLi) en tetrahidrofurano (THF) a bajas temperaturas (alrededor de -78 °C).

Formación del borato: El 4-yodofenillitio se hace luego reaccionar con tricloruro de boro en éter dietílico para formar tetrakis(4-yodofenil)borato de potasio.

Intercambio de litio: El tetrakis(4-yodofenil)borato de potasio se somete a un intercambio halógeno-litio utilizando t-butillitio (t-BuLi) en THF, seguido de tratamiento con trimetoxiborano (B(OMe)3) para producir tetrakis(4-yodofenil)borato de litio

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para el tetrakis(4-yodofenil)borato de litio no están ampliamente documentados, el enfoque general implica escalar los procedimientos de síntesis de laboratorio con las modificaciones adecuadas para garantizar la seguridad, la eficiencia y la rentabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones: El tetrakis(4-yodofenil)borato de litio puede sufrir diversas reacciones químicas, que incluyen:

Reacciones de sustitución: Los átomos de yodo en los grupos 4-yodofenilo pueden ser sustituidos por otros grupos funcionales mediante reacciones con reactivos adecuados.

Oxidación y reducción: El compuesto puede participar en reacciones redox, aunque las condiciones y los reactivos específicos para estas reacciones se reportan con menos frecuencia.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos típicos incluyen compuestos organometálicos, agentes halogenantes y nucleófilos. Las condiciones a menudo involucran solventes como THF o éter dietílico y temperaturas que van desde -78 °C hasta temperatura ambiente.

Oxidación y reducción: Los reactivos y condiciones específicos dependen de la transformación deseada y la estabilidad de los productos intermedios.

Productos principales: Los productos principales de estas reacciones dependen de la naturaleza de los sustituyentes introducidos y las condiciones específicas de reacción empleadas. Por ejemplo, las reacciones de sustitución pueden producir una variedad de boratos funcionalizados con diferentes propiedades y aplicaciones .

Aplicaciones Científicas De Investigación

El tetrakis(4-yodofenil)borato de litio tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Biología y medicina: La estructura y reactividad únicas del compuesto lo convierten en un candidato potencial para sistemas de administración de fármacos y aplicaciones biomédicas, aunque los ejemplos específicos aún están en investigación.

Mecanismo De Acción

El mecanismo por el cual el tetrakis(4-yodofenil)borato de litio ejerce sus efectos está relacionado principalmente con su capacidad para formar complejos estables con varios sustratos. El centro de boro actúa como un ácido de Lewis, facilitando las interacciones con especies ricas en electrones. Esta propiedad se explota en la catálisis y la formación de materiales porosos, donde la estructura del compuesto permite procesos de absorción y separación eficientes .

Compuestos similares:

Tetrakis(pentafluorofenil)borato de litio: Este compuesto presenta grupos pentafluorofenilo en lugar de grupos yodofenilo, lo que da como resultado diferente reactividad y aplicaciones.

Tetrakis(4-yodofenil)borato de potasio: Similar en estructura pero con potasio como contraión, lo que afecta su solubilidad y reactividad.

Tetrakis(4-etinilfenil)metano: Se utiliza en aplicaciones similares pero con grupos etinilo, lo que lleva a diferentes propiedades químicas y reactividad

Singularidad: El tetrakis(4-yodofenil)borato de litio es único debido a la presencia de átomos de yodo, que imparten reactividad y propiedades específicas. Esto lo hace particularmente útil en la síntesis de materiales funcionalizados y en aplicaciones que requieren interacciones específicas con compuestos que contienen yodo.

Comparación Con Compuestos Similares

Lithium tetrakis(pentafluorophenyl)borate: This compound features pentafluorophenyl groups instead of iodophenyl groups, resulting in different reactivity and applications.

Potassium tetrakis(4-iodophenyl)borate: Similar in structure but with potassium as the counterion, affecting its solubility and reactivity.

Tetrakis(4-ethynylphenyl)methane: Used in similar applications but with ethynyl groups, leading to different chemical properties and reactivity

Uniqueness: Lithium tetrakis(4-iodophenyl)borate is unique due to the presence of iodine atoms, which impart specific reactivity and properties. This makes it particularly useful in the synthesis of functionalized materials and in applications requiring specific interactions with iodine-containing compounds.

Propiedades

Fórmula molecular |

C24H16BI4Li |

|---|---|

Peso molecular |

829.8 g/mol |

Nombre IUPAC |

lithium;tetrakis(4-iodophenyl)boranuide |

InChI |

InChI=1S/C24H16BI4.Li/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 |

Clave InChI |

BHHVSWGSQJWSMV-UHFFFAOYSA-N |

SMILES canónico |

[Li+].[B-](C1=CC=C(C=C1)I)(C2=CC=C(C=C2)I)(C3=CC=C(C=C3)I)C4=CC=C(C=C4)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

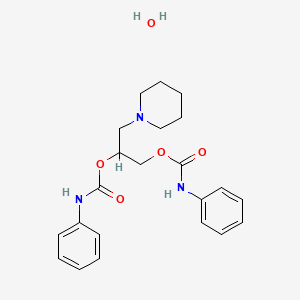

![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)

![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)

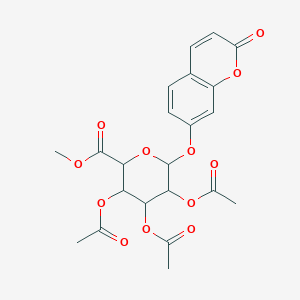

![Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt (9CI)](/img/structure/B12295557.png)